2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1937215-88-7
VCID: VC1921668
InChI: InChI=1S/C22H23FN2O2.ClH.2H2O/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27;;;/h1-8,16H,9-15H2;1H;2*1H2
SMILES: C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.O.O.Cl
Molecular Formula: C22H28ClFN2O4
Molecular Weight: 438.9 g/mol

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride

CAS No.: 1937215-88-7

Cat. No.: VC1921668

Molecular Formula: C22H28ClFN2O4

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride - 1937215-88-7

Specification

CAS No. 1937215-88-7
Molecular Formula C22H28ClFN2O4
Molecular Weight 438.9 g/mol
IUPAC Name 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride
Standard InChI InChI=1S/C22H23FN2O2.ClH.2H2O/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27;;;/h1-8,16H,9-15H2;1H;2*1H2
Standard InChI Key NZKANSJXJCILHS-UHFFFAOYSA-N
SMILES C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.O.O.Cl
Canonical SMILES C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.O.O.Cl

Introduction

Chemical Identity and Physical Properties

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride is the hydrochloride dihydrate salt form of roluperidone, a novel psychotropic agent. Its chemical structure contains an isoindolinone moiety connected to a piperidinyl group, with a 4-fluorophenyl ketone substituent on the piperidine nitrogen. The compound possesses several important physical and chemical properties that contribute to its pharmacological profile and formulation characteristics.

PropertyValue
CAS Number1937215-88-7
Molecular FormulaC22H28ClFN2O4
Molecular Weight438.9 g/mol
IUPAC Name2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride
Standard InChIInChI=1S/C22H23FN2O2.ClH.2H2O/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27;;;/h1-8,16H,9-15H2;1H;2*1H2
Standard InChIKeyNZKANSJXJCILHS-UHFFFAOYSA-N
SMILESC1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.O.O.Cl
SynonymsMIN-101, CYR-101, MT-210, Roluperidone hydrochloride dihydrate

The base compound roluperidone (without the hydrochloride and dihydrate) has a molecular formula of C22H23FN2O2 and a molecular weight of 366.429 Da . The addition of the hydrochloride salt and two water molecules improves its solubility and stability, enhancing its pharmacokinetic profile for potential therapeutic applications.

Pharmacological Profile

The pharmacological profile of 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride is distinguished by its unique receptor binding characteristics, which differ substantially from conventional antipsychotic medications primarily targeting dopamine D2 receptors.

Receptor Binding Affinities

Roluperidone demonstrates a complex receptor binding profile with high affinity for multiple receptor types:

Notably, roluperidone lacks significant affinity for dopaminergic, muscarinic, cholinergic, and histaminergic receptors, which may contribute to a more favorable side effect profile compared to traditional antipsychotics . This selective receptor profile represents an innovative approach to addressing the pathophysiology of schizophrenia without directly modulating dopamine neurotransmission.

Neurochemical Effects

The compound's unique receptor binding profile produces several downstream neurochemical effects that may contribute to its therapeutic potential:

  • Serotonergic modulation: Antagonism at 5-HT2A receptors may help minimize hallucinations, delusions, and agitation while promoting slow-wave sleep patterns often disrupted in schizophrenia patients .

  • Dopaminergic regulation: Despite having no direct affinity for dopamine receptors, the compound may indirectly modulate dopaminergic neurotransmission through its 5-HT2A and sigma-2 antagonism .

  • Glutamatergic effects: Sigma-2 receptor antagonism potentially modulates glutamatergic pathways, addressing another key neurotransmitter system implicated in schizophrenia pathophysiology .

  • Neuroplasticity enhancement: Pre-clinical findings provide evidence for roluperidone's effects on brain-derived neurotrophic factor (BDNF), which has been associated with neurogenesis, neuroplasticity, neuroprotection, and synapse regulation .

Mechanism of Action

The mechanism of action of 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride represents a novel approach to addressing the complex pathophysiology of schizophrenia, particularly focusing on negative symptoms that have been challenging to treat with conventional antipsychotics.

Serotonergic Pathway Modulation

The compound's antagonism at 5-HT2A receptors may contribute to its therapeutic effects by normalizing serotonergic transmission, which plays a crucial role in mood, cognition, and perception. By blocking these receptors, the compound can potentially alleviate certain symptoms of schizophrenia such as hallucinations and delusions while also improving sleep architecture .

Sigma Receptor Signaling

The sigma-2 receptor antagonism represents a particularly innovative aspect of this compound's mechanism. Sigma-2 receptors are involved in movement control, psychotic symptom regulation, and cognitive functions including learning and memory. Recent research has also implicated sigma-2 receptors (also known as TMEM97) in modulating both dopaminergic and glutamatergic neurotransmission, despite roluperidone having no direct affinity for dopamine receptors .

Calcium Signaling and Neuroplasticity

The blockade of α1A- and α1B-adrenergic receptors, particularly in combination with sigma-2 receptor antagonism, increases calcium levels in neurons, which may enhance memory and cognitive functions . This calcium modulation may also contribute to the compound's effects on neuroplasticity, potentially addressing the cognitive and functional impairments associated with schizophrenia.

BDNF Modulation

Pre-clinical research has demonstrated roluperidone's effect on brain-derived neurotrophic factor (BDNF) levels, with one study showing approximately 20% increase in BDNF release from cultured hippocampal neurons after three days of treatment . This effect on BDNF could be particularly significant for addressing the negative symptoms of schizophrenia, as BDNF plays crucial roles in neurogenesis, neuroplasticity, and neuroprotection.

Clinical Development

The clinical development of 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride has been primarily focused on its potential application in treating schizophrenia, with particular emphasis on addressing negative symptoms that significantly impact patients' quality of life and functional outcomes.

Development History

Minerva Neurosciences, following the merger of Cyrenaic and Sonkei Pharmaceuticals, has been developing roluperidone under license from Mitsubishi Tanabe Pharma . The developmental code names for the compound include MIN-101, CYR-101, and MT-210 .

Clinical Trial Program

The clinical evaluation of roluperidone has progressed through several phases:

PhaseStudy DesignParticipantsDosingPrimary Endpoints
Phase IIRandomized, double-blind, placebo-controlled244 patients with schizophrenia32 mg/day or 64 mg/day for 12 weeksPANSS Negative Factor Score (Pentagonal Structure Model)
Phase IIIRandomized, double-blind, placebo-controlled513 patients with schizophrenia32 mg/day or 64 mg/day for 12 weeksMarder Negative Symptoms Factor Score
Open-Label Extension (Trial 1)Single-arm extension142 patients from Phase II32 mg/day or 64 mg/day for 24 weeksContinued assessment of efficacy and safety
Open-Label Extension (Trial 2)Single-arm extension341 patients from Phase III32 mg/day or 64 mg/day for 40 weeksContinued assessment of efficacy and safety

Regulatory Status

Efficacy in Clinical Trials

The efficacy of 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride has been evaluated in several clinical trials, with varying results across different outcome measures and patient populations.

Effects on Negative Symptoms

In randomized controlled trials, roluperidone has demonstrated potential efficacy for treating the negative symptoms of schizophrenia, which include asociality, anhedonia, alogia, avolition, and blunted affect . These symptoms significantly impact patients' functional abilities and quality of life and have been particularly challenging to address with current therapeutic options.

The primary outcome measures used to assess negative symptoms included:

  • PANSS-derived Negative Symptom Factor Score (NSFS)

  • Marder Negative Symptoms Factor Score

While initial Phase III results were disappointing, subsequent analyses and trials demonstrated more promising results, particularly in the open-label extension studies where continued improvements in negative symptoms were observed over periods of 24 and 40 weeks .

Cognitive Effects

In addition to negative symptoms, roluperidone has demonstrated potential benefits for cognitive functioning, which is frequently impaired in schizophrenia patients. One study showed improvements in several cognitive domains, including learning and memory, attention/vigilance, and executive functioning , although these effects require further investigation in larger trials.

Serious Adverse Events

A limited number of serious adverse events were reported during clinical trials:

  • Six patients in the roluperidone groups experienced serious adverse events compared to two in the placebo group

  • Four patients in the roluperidone 32 mg/day group were hospitalized for worsening of schizophrenia symptoms

  • In the roluperidone 64 mg/day group, one patient experienced vomiting and abdominal pain, and another experienced syncope and bradycardia

Metabolic Parameters

Unlike many antipsychotic medications, roluperidone demonstrated a favorable metabolic profile with:

  • No meaningful changes in weight or body mass index

  • No clinically significant alterations in glucose, lipid profiles, or other metabolic indices

  • No significant impact on vital signs or laboratory values

Extrapyramidal Symptoms

Extrapyramidal symptoms (EPS) such as parkinsonism, akathisia, and tardive dyskinesia are common side effects of many antipsychotic medications. Importantly, roluperidone was well-tolerated with no significant incidence of EPS, as measured by the Abnormal Involuntary Movement Scale and other assessments .

Drug Interactions

Roluperidone may interact with medications that inhibit CYP2D6, potentially affecting its metabolism and clearance . This represents an important consideration for clinical use, particularly in patients receiving multiple medications.

Future Perspectives and Research Directions

Despite regulatory challenges, 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride continues to hold promise as a novel therapeutic agent for schizophrenia, particularly for addressing negative symptoms and cognitive impairments that significantly impact patients' quality of life and functional outcomes.

Additional Therapeutic Applications

Beyond schizophrenia, the compound's unique receptor profile suggests potential applications in other neuropsychiatric conditions. By March 2020, Minerva had filed an Investigational New Drug application for apathy in dementia , indicating exploration of broader therapeutic uses for this compound.

Refinement of Target Patient Populations

Future research may focus on identifying specific patient subgroups who might derive maximal benefit from roluperidone treatment. This personalized medicine approach could involve biomarker development, genetic profiling, or phenotypic characterization to predict treatment response.

Combination Treatment Strategies

While roluperidone has primarily been studied as monotherapy, future research could explore its potential as an adjunctive treatment to existing antipsychotics, potentially enhancing efficacy for negative symptoms and cognition while mitigating side effects through dose reduction of conventional agents.

Mechanistic Studies

Further investigation into the precise mechanisms underlying roluperidone's effects, particularly its impact on BDNF and neuroplasticity, could provide valuable insights for drug development and potentially identify new therapeutic targets for schizophrenia and related disorders.

Regulatory Pathway

Addressing the concerns raised by regulatory authorities will be crucial for the continued development of roluperidone. This may involve additional clinical trials, specialized analyses, or other regulatory strategies to demonstrate the compound's safety and efficacy for its intended indications.

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